2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O4/c1-2-31-19-8-4-3-7-18(19)25-20(29)14-28-13-5-6-17(23(28)30)22-26-21(27-32-22)15-9-11-16(24)12-10-15/h3-13H,2,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYROAOXWRFZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide is a novel derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising an oxadiazole ring, a pyridine moiety, and an ethoxyphenyl group. The presence of the 4-chlorophenyl substituent is particularly significant as it may enhance the compound's biological activity through electronic effects and steric hindrance.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer types.
A notable study indicated that oxadiazole derivatives exhibited IC50 values ranging from 8.14 µM to 10.48 µM against several cancer cell lines, including breast cancer and lung cancer cells . The mechanism of action often involves the inhibition of specific enzymes related to cell growth and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Research suggests that derivatives containing the oxadiazole ring possess significant antibacterial and antifungal properties. For example, studies have demonstrated that these compounds can inhibit the growth of various pathogens, potentially making them candidates for new antimicrobial therapies .
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and microbial resistance. For instance, it has shown inhibitory effects on Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs) .
- Apoptosis Induction : It has been observed that treatment with this compound leads to increased apoptosis in cancer cells, as indicated by DNA fragmentation assays .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, thereby preventing cancer cells from proliferating effectively.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Study on Breast Cancer Cells : A study reported that treatment with similar oxadiazole derivatives resulted in a significant reduction in cell viability (up to 51.58% cell death) in breast cancer cell lines .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of oxadiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing their potential as broad-spectrum antimicrobial agents .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | IC50 Value (µM) | Target Cell Lines/Pathogens |
|---|---|---|
| Anticancer | 8.14 - 10.48 | Various cancer cell lines |
| Antibacterial | N/A | Staphylococcus aureus, E. coli |
| Apoptosis Induction | Significant | Cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
